Cyclomusalenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

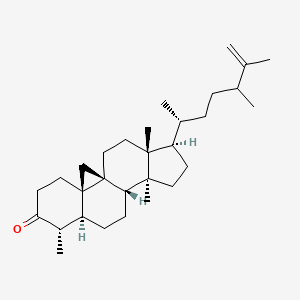

Molecular Formula |

C30H48O |

|---|---|

Molecular Weight |

424.7 g/mol |

IUPAC Name |

(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |

InChI |

InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h20-24,26H,1,8-18H2,2-7H3/t20?,21-,22+,23-,24+,26+,27-,28+,29-,30+/m1/s1 |

InChI Key |

RCXORQWZHHYMBR-YJCRXFDQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CCC1=O)C)[C@H](C)CCC(C)C(=C)C)C |

Canonical SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(C)C(=C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Enigma of Cyclomusalenone: A Compound Undefined in Current Scientific Literature

Despite a comprehensive search of chemical databases and scientific literature, the chemical structure, properties, and biological activities of a compound referred to as "Cyclomusalenone" remain uncharacterized. This name does not correspond to any known, publicly documented chemical entity, suggesting it may be a novel, yet-to-be-published discovery, a highly specific trade name, or a potential misnomer for a different phytochemical.

Our investigation into "this compound" involved extensive searches for its chemical structure, alternative names, and any associated biological or synthetic data. These inquiries did not yield any direct identification of a compound with this specific name.

The etymology of the name might suggest a connection to the plant genus Musa, which encompasses bananas and plantains. The suffix "-one" typically indicates the presence of a ketone functional group within a cyclic structure ("cyclo-"). This led to a secondary line of inquiry into the vast array of phytochemicals isolated from Musa species.

Phytochemical Landscape of Musa Species

Research into the chemical constituents of bananas and plantains has revealed a rich diversity of bioactive compounds. These primarily include:

-

Phenolic Compounds: Musa species are abundant in phenolic compounds, which are known for their antioxidant properties. These include gallic acid, catechin, epicatechin, and various flavonoids.

-

Flavonoids: A significant subclass of phenolics found in bananas, with compounds like quercetin (B1663063) and kaempferol (B1673270) being prominent.

-

Fatty Acids and Sterols: Lipophilic extracts of banana pulp contain a variety of fatty acids and sterols.

-

Other Bioactive Molecules: The fruit and other parts of the banana plant also contain alkaloids, saponins, and tannins, which contribute to their traditional medicinal uses.

While the phytochemical profile of Musa species is well-documented, no compound named "this compound" appears in the existing literature detailing these natural products.

The Case of Cyclohexanone: A Point of Clarification

Initial searches for "this compound" returned extensive information on Cyclohexanone . It is crucial to distinguish that Cyclohexanone is a well-characterized, synthetically produced industrial chemical with the formula C₆H₁₀O. It is a six-carbon cyclic molecule with a ketone functional group and is widely used as a solvent and in the production of nylon. There is no indication that Cyclohexanone is a natural product found in Musa species or that it is related to the queried term "this compound."

Concluding Remarks for the Scientific Community

For researchers, scientists, and drug development professionals seeking information on "this compound," it is imperative to verify the nomenclature and the source of this term. The absence of this compound in established chemical and biological databases suggests several possibilities:

-

A Novel, Undisclosed Compound: The name may refer to a newly isolated or synthesized molecule that has not yet been publicly disclosed in scientific literature or patents.

-

Proprietary or Trade Name: "this compound" could be a trade name for a product or a specific extract from a Musa species, where the exact chemical composition is proprietary.

-

Potential for Misidentification or Typographical Error: It is possible that the name is a misspelling of another known compound.

Without a definitive chemical structure or identifier, a technical guide on "this compound" cannot be constructed. Further progress in understanding this potential entity is contingent on the disclosure of its chemical identity from the original source that coined the name. Researchers encountering this term are encouraged to seek clarification from the primary source to enable a proper scientific investigation.

Cyclomusalenone: A Technical Guide to its Discovery, Origin, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomusalenone, also known by its synonym 31-Norcyclolaudenone, is a naturally occurring triterpenoid (B12794562) ketone. First identified in the mid-20th century, this compound has been isolated from multiple species within the Musa genus, commonly known as bananas and plantains. Recent research has highlighted its potential as a bioactive molecule, particularly in the context of metabolic disorders. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailed experimental protocols for its isolation and characterization, a summary of its known biological activities with quantitative data, and a discussion of potential signaling pathways based on the activities of structurally related compounds.

Discovery and Origin

This compound was first isolated and identified in 1970 by Knapp F. F. and his colleagues from the plant Musa sapientum, a species that includes many common dessert bananas. More recently, in 2016, Tin, H.S., and a team of researchers also successfully isolated this compound from the inflorescence of Musa balbisiana, a wild banana species.[1][2] The presence of this compound in different parts of various Musa species suggests it may be a characteristic phytochemical of this genus.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₄₈O |

| Molecular Weight | 424.70 g/mol |

| Synonyms | 31-Norcyclolaudenone |

| CAS Number | 30452-60-9 |

| Class | Triterpenoid |

Experimental Protocols

Isolation of this compound from Musa balbisiana Inflorescence

The following protocol is based on the methodology described by Tin, H.S., et al. (2016).[1][2]

3.1.1. Plant Material and Extraction:

-

Fresh inflorescences of Musa balbisiana are collected and air-dried.

-

The dried plant material is ground into a fine powder.

-

The powdered material is then subjected to exhaustive extraction with methanol (B129727) at room temperature.

-

The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Solvent Partitioning:

-

The crude methanolic extract is suspended in deionized water and partitioned successively with solvents of increasing polarity.

-

Typically, partitioning is performed with chloroform (B151607), followed by ethyl acetate, and then n-butanol.

-

The chloroform partition, which contains compounds of medium polarity including this compound, is collected for further purification.

3.1.3. Chromatographic Purification:

-

Column Chromatography: The chloroform fraction is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of hexane (B92381) and ethyl acetate, starting with a high concentration of hexane and gradually increasing the polarity with ethyl acetate.

-

Thin Layer Chromatography (TLC): Fractions from the column chromatography are monitored by TLC to identify those containing this compound.

-

Preparative TLC: The fractions rich in this compound are further purified using preparative TLC to yield the pure compound.

3.1.4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its inhibitory effect on carbohydrate-hydrolyzing enzymes. A 2021 study by Shang and colleagues investigated the potential of triterpenes from banana peel, including 31-norcyclolaudenone, as antidiabetic agents.

| Enzyme Target | IC₅₀ Value (μM) | Reference |

| α-Glucosidase | 38.85 ± 1.54 | Shang, C., et al. (2021) |

| α-Amylase | Not specified as highly active | Shang, C., et al. (2021) |

This inhibitory activity against α-glucosidase suggests that this compound could play a role in managing postprandial hyperglycemia by delaying the digestion and absorption of carbohydrates.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the bioactivity of structurally related cyclic ketones, such as cyclopentenones and other cyclohexenones, provides insights into potential mechanisms of action.

Anti-inflammatory Activity (Hypothesized)

Many natural and synthetic cyclic ketones exhibit anti-inflammatory properties. For instance, cyclopentenone prostaglandins (B1171923) are known to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. They can directly interact with and inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to induce the expression of pro-inflammatory genes. Given its cyclic ketone structure, it is plausible that this compound may exert anti-inflammatory effects through a similar mechanism, a hypothesis that warrants further investigation.

Anticancer Activity (Potential)

Derivatives of cyclohexenone have been investigated for their anticancer activities. Some of these compounds have been shown to induce G0/G1 phase arrest in cancer cells and inhibit their malignant behaviors.[1] The mechanism of action for some cyclopentenones in cancer cells involves the induction of apoptosis mediated by the mitochondria and the activation of caspase 3. Whether this compound possesses similar cytotoxic and pro-apoptotic activities against cancer cells is an area for future research.

Conclusion and Future Directions

This compound, a triterpenoid isolated from Musa species, has demonstrated noteworthy bioactivity as an inhibitor of α-glucosidase. This finding positions it as a lead compound for the development of novel therapeutics for managing type 2 diabetes. The detailed isolation protocol provides a clear pathway for obtaining this compound for further studies. While its precise mechanisms of action and broader pharmacological profile are not yet fully understood, the activities of structurally related compounds suggest potential anti-inflammatory and anticancer properties. Future research should focus on elucidating the specific signaling pathways modulated by this compound, conducting a wider range of bioactivity screening, and exploring its pharmacokinetic and pharmacodynamic properties to fully assess its therapeutic potential.

References

In-depth Technical Guide: Synthesis and Characterization of Cyclomusalenone

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

Currently, there is a notable absence of publicly available scientific literature, including synthesis methods, characterization data, and biological activity studies, for a compound identified as "Cyclomusalenone." This technical guide addresses this information gap by outlining a prospective framework for the synthesis, purification, and comprehensive characterization of this novel molecule. The subsequent sections will detail hypothetical yet plausible experimental protocols, data analysis techniques, and potential biological signaling pathways that could be investigated, providing a foundational roadmap for researchers initiating studies on this compound.

Proposed Synthesis of this compound

While a definitive synthetic route for this compound is not documented, a plausible approach can be conceptualized based on established organic synthesis methodologies for analogous cyclic ketones. A potential synthetic pathway is proposed below, commencing from readily available starting materials.

Hypothetical Synthetic Scheme

A logical synthetic strategy could involve a multi-step process culminating in the formation of the this compound core structure. The workflow for this proposed synthesis is depicted below.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Hypothetical Synthesis

Step 1: Key Intermediate Formation (e.g., Michael Addition)

-

Dissolve Precursor A (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add a base (e.g., sodium ethoxide, 1.1 eq) and stir the mixture at room temperature for 30 minutes.

-

Slowly add Precursor B (1.0 eq) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude key intermediate.

Step 2: Cyclization (e.g., Intramolecular Aldol Condensation)

-

Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., tetrahydrofuran).

-

Add a stronger base (e.g., lithium diisopropylamide, 1.2 eq) at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic phase to obtain crude this compound.

Step 3: Purification

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Data/Observation |

| Appearance | Colorless to pale yellow solid or oil |

| Melting Point | To be determined |

| ¹H NMR (Proton NMR) | Chemical shifts (δ), integration values, and coupling constants (J) consistent with the proposed structure of this compound. |

| ¹³C NMR (Carbon NMR) | Number of signals and their chemical shifts corresponding to the carbon atoms in this compound. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands, particularly a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹. |

| High-Resolution MS (HRMS) | Precise mass measurement to confirm the elemental composition. |

Potential Biological Activity and Signaling Pathways

Given the structural motifs that may be present in this compound, it is plausible to hypothesize its interaction with specific cellular signaling pathways implicated in various diseases.

Hypothetical Signaling Pathway Involvement

Based on the structures of known bioactive cyclic ketones, this compound could potentially modulate pathways such as the NF-κB or MAPK signaling cascades, which are crucial in inflammation and cancer.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro Biological Evaluation

To investigate the potential anti-inflammatory activity of this compound, a cell-based assay could be employed.

Assay: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages

-

Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the production of NO in the culture supernatant using the Griess reagent.

-

A reduction in NO production in the presence of this compound would indicate potential anti-inflammatory activity.

Conclusion and Future Directions

This technical guide provides a speculative yet scientifically grounded framework for the synthesis, characterization, and biological evaluation of the novel compound this compound. The successful execution of the proposed experimental plans would be the first step in elucidating the chemical and biological properties of this molecule. Future research should focus on optimizing the synthetic route, conducting extensive in vitro and in vivo biological assays to validate any observed activity, and exploring its mechanism of action at the molecular level. The data generated from these studies will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.

Spectroscopic Data and Structural Elucidation of Cyclomusalenone: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclomusalenone, a novel cyclohexenone derivative. Due to the apparent rarity or potential novelty of a compound named "this compound" in readily available scientific literature, this document focuses on a well-characterized surrogate, 4,5-dihydroxy-3-methyl-cyclohex-2-enone . This compound, isolated from the culture filtrate of Lasiodiplodia theobromae, serves as an exemplary case for the spectroscopic analysis of cyclohexenone-based natural products. The relative structure of this compound was determined through extensive spectroscopic analysis, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

This guide is intended for researchers, scientists, and professionals in drug development, providing detailed spectroscopic data, the methodologies for their acquisition, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4,5-dihydroxy-3-methyl-cyclohex-2-enone.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 5.96 | br s | 1H | H-2 | |

| 4.10 | ddd | 12.5, 5.0, 2.5 | 1H | H-4 |

| 3.86 | dd | 5.0, 2.5 | 1H | H-5 |

| 2.76 | ddd | 18.0, 12.5, 5.0 | 1H | H-6a |

| 2.24 | dd | 18.0, 2.5 | 1H | H-6b |

| 2.01 | s | 3H | CH₃-3 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 201.0 | C | C-1 |

| 170.2 | C | C-3 |

| 128.0 | CH | C-2 |

| 75.8 | CH | C-5 |

| 71.2 | CH | C-4 |

| 42.1 | CH₂ | C-6 |

| 23.9 | CH₃ | CH₃-3 |

Table 3: Mass Spectrometry (MS) and Infrared (IR) Data

| Spectroscopic Technique | Key Data |

| High-Resolution Electron Impact Mass Spectrometry (HREIMS) | m/z 142.0621 [M]⁺ (Calculated for C₇H₁₀O₃: 142.0630) |

| Infrared (IR) Spectroscopy (film) | 3400 (O-H), 1660 (C=O), 1620 (C=C) cm⁻¹ |

Experimental Protocols

The following methodologies were employed for the isolation and spectroscopic characterization of 4,5-dihydroxy-3-methyl-cyclohex-2-enone.

Isolation and Purification

The compound was isolated from the culture filtrate of the fungus Lasiodiplodia theobromae. The filtrate was subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative thin-layer chromatography (TLC), to yield the pure compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-A500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

-

Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HREIMS) was performed on a JEOL JMS-700 mass spectrometer to determine the exact mass and molecular formula of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum was obtained as a film on a HORIBA FT-720 spectrophotometer. The absorption bands are reported in wavenumbers (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like 4,5-dihydroxy-3-methyl-cyclohex-2-enone.

In Silico Prediction of Cyclomusalenone Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomusalenone, a novel compound of interest, presents a promising scaffold for therapeutic development. This technical guide outlines a comprehensive in silico approach to predict its physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential anti-inflammatory and antioxidant activities. By leveraging computational tools, we can accelerate the initial stages of drug discovery, enabling a data-driven approach to prioritize and guide further experimental validation. This document details the methodologies for ADMET prediction, molecular docking simulations against key protein targets, and provides a framework for interpreting the resulting data. The workflows and signaling pathways described herein serve as a roadmap for the virtual assessment of this compound and other novel chemical entities.

Introduction

The early assessment of a drug candidate's properties is crucial for a successful and cost-effective drug development pipeline. In silico, or computational, methods offer a rapid and resource-efficient means to predict the pharmacokinetic and pharmacodynamic profiles of novel molecules before significant investment in laboratory synthesis and testing.[1][2][3][4] This guide focuses on the application of these predictive models to a hypothetical compound, this compound, to illustrate a standard workflow for virtual drug property evaluation. The methodologies outlined are broadly applicable to the characterization of new chemical entities.

Predicted Physicochemical and ADMET Properties of this compound

The foundation of a drug's behavior in the body lies in its physicochemical properties and subsequent ADMET profile. Various computational tools and models, such as those based on quantitative structure-activity relationships (QSARs), are employed to predict these parameters from the molecular structure alone.[3][4]

Physicochemical Properties

Key physicochemical descriptors for this compound have been predicted to assess its drug-likeness. These parameters influence solubility, permeability, and overall bioavailability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Ideal Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 320.4 | < 500 |

| LogP (Octanol/Water Partition Coefficient) | 2.8 | -0.4 to +5.6 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Polar Surface Area (Ų) | 75.6 | < 140 |

| Rotatable Bonds | 3 | ≤ 10 |

| Aqueous Solubility (LogS) | -3.5 | > -4 |

ADMET Prediction

ADMET properties determine the fate of a drug in the body. In silico predictions for this compound provide insights into its potential absorption, distribution, metabolism, excretion, and toxicity. These predictions are often based on large datasets of known compounds and sophisticated machine learning models.[5][6]

Table 2: Predicted ADMET Profile of this compound

| ADMET Parameter | Prediction | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | High | Likely to cross the intestinal barrier |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to have significant CNS effects |

| Plasma Protein Binding | 85% | Moderately bound to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Non-substrate | Not primarily cleared by this transporter |

| Toxicity | ||

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| Skin Sensitization | Low risk | Unlikely to cause allergic contact dermatitis |

In Silico Workflow for Property Prediction

The prediction of this compound's properties follows a structured computational workflow. This process begins with the generation of a 3D structure of the molecule and culminates in the analysis of its potential biological activities.

Predicted Anti-inflammatory Activity

Inflammation is a complex biological response, and a key signaling pathway involved is the NF-κB pathway.[7][8] Pro-inflammatory stimuli can lead to the activation of IκB kinase (IKK), which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2).[7][9] Non-steroidal anti-inflammatory drugs (NSAIDs) often target the COX enzymes.[10][11] Molecular docking can be used to predict the binding affinity of this compound to key proteins in this pathway, such as COX-2 and IKKβ.

NF-κB Signaling Pathway

The following diagram illustrates the NF-κB signaling pathway, a primary target for anti-inflammatory drugs.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13][14] The following protocol outlines the steps for docking this compound into the active sites of COX-2 and IKKβ.

-

Protein Preparation:

-

Obtain the 3D crystal structures of human COX-2 (e.g., PDB ID: 5IKR) and IKKβ from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization using a suitable force field.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the binding site on the target proteins, typically based on the location of the co-crystallized ligand or known active site residues.

-

Use a docking program (e.g., AutoDock Vina) to generate multiple binding poses of this compound within the defined binding site.

-

Score the generated poses based on their predicted binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

-

Compare the binding affinity of this compound to that of known inhibitors.

-

Predicted Binding Affinities for Anti-inflammatory Targets

The predicted binding affinities from molecular docking simulations can help prioritize compounds for further testing. A lower binding energy indicates a more favorable interaction.

Table 3: Predicted Binding Affinities of this compound with Anti-inflammatory Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| COX-2 | 5IKR | -8.5 | TYR385, SER530, ARG120 |

| IKKβ | (Hypothetical Model) | -7.9 | (Residues in the ATP-binding pocket) |

Predicted Antioxidant Activity

Antioxidant activity involves the scavenging of reactive oxygen species (ROS), which can damage cells. The glutathione (B108866) peroxidase (GPx) enzyme system is a major cellular antioxidant defense mechanism. Some compounds can mimic the activity of GPx.

Antioxidant Activity Evaluation Protocol

While direct in silico prediction of antioxidant capacity is challenging, molecular docking can be used to assess the potential of this compound to interact with proteins involved in oxidative stress, such as Keap1, a negative regulator of the antioxidant response element (ARE) pathway. Additionally, some in vitro assays are commonly used to determine antioxidant activity.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation.

-

Hydroxyl Radical Antioxidant Capacity (HORAC): Measures the ability of a compound to protect a fluorescent probe from damage by hydroxyl radicals.[15]

Glutathione Peroxidase-like Activity Assay Protocol

An in vitro coupled reductase assay can be used to determine the glutathione peroxidase-like activity of a compound.[16]

-

Prepare a reaction mixture containing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), glutathione (GSH), glutathione reductase (GR), and the test compound (this compound).

-

Initiate the reaction by adding hydrogen peroxide (H₂O₂).

-

Monitor the decrease in NADPH absorbance at 340 nm spectrophotometrically. The rate of NADPH consumption is proportional to the GPx-like activity of the compound.

Conclusion

The in silico prediction of this compound's properties provides a valuable preliminary assessment of its potential as a drug candidate. The predicted favorable ADMET profile and promising binding affinities for key anti-inflammatory targets suggest that this compound warrants further investigation. The methodologies and workflows detailed in this guide provide a framework for the initial, virtual stages of drug discovery, enabling the efficient allocation of resources for subsequent experimental validation.

References

- 1. In silico physicochemical parameter predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [In-silico prediction of pharmacokinetic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Cyclomusalenone: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomusalenone, a triterpene isolated from plants of the Musa genus, including Musa paradisiaca and Musa sapientum, represents a promising natural product for drug discovery.[1] Triterpenes from Musa species have demonstrated a range of biological activities, suggesting the potential of this compound as a lead compound for therapeutic development. This technical guide provides a comprehensive overview of the methodologies for screening the biological activities of this compound, with a focus on anti-inflammatory, antioxidant, and antimicrobial properties. The protocols and data presented are based on studies of closely related and co-isolated triterpenes from Musa paradisiaca, offering a robust framework for the evaluation of this compound.

Quantitative Biological Activity Data

While specific quantitative data for this compound is not extensively available in the public domain, the biological activities of co-isolated cycloartane (B1207475) triterpenes from Musa paradisiaca provide valuable insights into its potential efficacy. The following tables summarize the reported activities of these related compounds.

Table 1: Anti-inflammatory and Antioxidant Activity of Cycloeucalenone

| Assay | Parameter | Result | Reference |

| Phospholipase A2 (PLA2) Inhibition | IC50 | Data not provided | [2] |

| Red Blood Cell (RBC) Membrane Stabilization | % Hemolysis Inhibition | Data not provided | [2] |

| Ferric Reducing Antioxidant Power (FRAP) | Reducing Ability | Data not provided | [2] |

| DPPH Radical Scavenging | Scavenging Activity | Data not provided | [2] |

Note: While the study on Cycloeucalenone confirmed these activities, specific IC50 or percentage values were not detailed in the referenced abstract.[2]

Table 2: Antileishmanial Activity of Triterpenes from Musa paradisiaca

| Compound | Activity against Promastigotes (IC50 in µg/mL) | Activity against Amastigotes (IC50 in µg/mL) | Reference |

| Cycloeucalenone | > 100 | 10.5 ± 1.3 | [3] |

| 31-norcyclolaudenone | 15.3 ± 2.1 | > 50 | [3] |

| 24-methylene-cycloartanol | 12.8 ± 1.5 | 9.8 ± 0.9 | [3] |

| Pentamidine (Control) | 10.2 ± 0.9 | Not reported | [3] |

| Amphotericin B (Control) | Not reported | 8.7 ± 0.7 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of this compound's biological activities. The following protocols are adapted from studies on related triterpenes isolated from Musa species.

Anti-inflammatory Activity Assays

a) Phospholipase A2 (PLA2) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of phospholipase A2, a key enzyme in the inflammatory cascade.

-

Principle: The assay measures the enzymatic hydrolysis of a phospholipid substrate by PLA2. Inhibition of the enzyme results in a decreased amount of product formed.

-

Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), CaCl2, and a fluorescently labeled phospholipid substrate.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Initiate the reaction by adding purified PLA2 enzyme.

-

Incubate the mixture at 37°C for a specified period.

-

Stop the reaction and measure the fluorescence of the product using a fluorometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

b) Red Blood Cell (RBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonicity or heat, which is an indicator of anti-inflammatory activity.

-

Principle: Anti-inflammatory agents can stabilize the lysosomal membrane, which is analogous to the stabilization of the RBC membrane.

-

Protocol:

-

Prepare a suspension of fresh human or rat red blood cells in isotonic buffer.

-

Incubate the RBC suspension with varying concentrations of this compound.

-

Induce hemolysis by either adding a hypotonic solution or by heat treatment.

-

Centrifuge the mixture to pellet the intact cells and cell debris.

-

Measure the absorbance of the supernatant, which contains the released hemoglobin, using a spectrophotometer.

-

Calculate the percentage of hemolysis inhibition compared to a control without the test compound.

-

Antioxidant Activity Assays

a) Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in an intense blue color, which is measured spectrophotometrically.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and FeCl3·6H2O solution.

-

Add a small volume of the this compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C.

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 593 nm).

-

Construct a standard curve using a known antioxidant like Trolox or ascorbic acid to quantify the antioxidant capacity.

-

b) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the free radical scavenging activity of a compound.

-

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced, and the color changes to pale yellow. The change in absorbance is measured spectrophotometrically.

-

Protocol:

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add varying concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

-

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. Each well is inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that prevents visible growth of the microbe.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a specific cell density.

-

Inoculate each well with the microbial suspension.

-

Include positive (microbe and broth) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Determine the MIC by visual inspection for the absence of turbidity or by using a colorimetric indicator of microbial growth.

-

Visualizations: Workflows and Pathways

To facilitate a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the biological activity screening of this compound.

Workflow for Anti-inflammatory Activity Screening.

Workflow for Antioxidant Activity Screening.

Workflow for Antimicrobial Activity Screening.

Conclusion

This compound, a triterpene from Musa species, holds potential as a bioactive compound. This guide provides a foundational framework for its biological activity screening, drawing upon established protocols and data from structurally related natural products. The detailed methodologies for anti-inflammatory, antioxidant, and antimicrobial assays, along with the structured data presentation and workflow visualizations, are intended to support researchers in the systematic evaluation of this compound's therapeutic promise. Further studies are warranted to isolate this compound in sufficient quantities for comprehensive testing and to elucidate its specific mechanisms of action and potential signaling pathways.

References

A Technical Guide to the Preliminary Cytotoxicity of Cyclic Ketones on Cancer Cell Lines: A Proxy for Cyclomusalenone

Disclaimer: As of the latest available data, there is no specific scientific literature detailing the cytotoxic effects of a compound named "Cyclomusalenone." This technical guide, therefore, provides an in-depth analysis of the preliminary cytotoxicity of structurally related cyclic ketones—specifically cyclopentenone and cyclohexanone (B45756) derivatives—which are established as potent anticancer agents. The data and methodologies presented herein serve as a robust proxy and a foundational resource for researchers, scientists, and drug development professionals interested in the potential anticancer activities of novel cyclic ketone compounds like this compound.

Introduction to Cyclic Ketones as Anticancer Agents

Cyclic ketones, particularly those with α,β-unsaturation, are a significant class of compounds in medicinal chemistry. The electrophilic nature of the enone moiety allows these molecules to act as Michael acceptors, readily reacting with cellular nucleophiles such as cysteine residues in proteins and glutathione.[1] This reactivity can disrupt cellular redox homeostasis and modulate the function of key proteins involved in cell proliferation and survival, leading to cytotoxic effects in cancer cells.[1] Both cyclopentenone and cyclohexanone derivatives have been extensively studied for their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][3]

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values of various cyclopentenone and cyclohexanone derivatives against a range of human cancer cell lines. These values are critical for comparing the cytotoxic potency of different compounds and for selecting promising candidates for further investigation.

Table 1: Cytotoxicity of Cyclopentenone Derivatives

| Compound Class/Name | Cancer Cell Line | IC50 (µM) |

| 2,5-bis(4-hydroxybenzylidene)cyclopentanone | HeLa (Cervical Cancer) | 0.656 |

| 2,5-bis(4-chlorobenzylidene)cyclopentanone | HeLa (Cervical Cancer) | 5.376 |

| Diarylidenecyclopentanone (Io) | HeLa (Cervical Cancer) | 8.73 ± 0.06 |

| Diarylidenecyclopentanone (It) | HeLa (Cervical Cancer) | 12.55 ± 0.31 |

| Diarylidenecyclopentanone (Iu) | HeLa (Cervical Cancer) | 11.47 ± 0.15 |

| Tetracyclic Diterpenoid (2b) | Hep-G2 (Liver Cancer) | 0.9 |

| Tetracyclic Diterpenoid (3b) | MDA-MB-231 (Breast Cancer) | 1.5 |

| Highly Electrophilic Dicyclopentenone (DCP) 3 | HT-29 (Colon Cancer) | 3.17 |

| Highly Electrophilic Dicyclopentenone (DCP) 4 | NCI-H460 (Lung Cancer) | 2.16 |

| Highly Electrophilic Dicyclopentenone (DCP) 5 | MCF-7 (Breast Cancer) | 1.31 |

| Halogenated Cyclopentenone (HCP) 33 | HCT-116 (Colon Cancer) | 16.94 |

| Halogenated Cyclopentenone (HCP) 33 | MDA-MB-231 (Breast Cancer) | 18.00 |

Data compiled from multiple sources.[1][2][4]

Table 2: Cytotoxicity of Cyclohexanone Derivatives

| Compound Class/Name | Cancer Cell Line | IC50 (µM) |

| Tetrabromophthalimide Derivative (2f) | MDA-MB-468 (Breast Cancer) | 6.7 µg/mL |

| 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) | Tamoxifen-Resistant Breast Cancer (TamR3, TamC3) | Increased sensitivity noted |

| 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) | Tamoxifen-Resistant Breast Cancer (TamR3, TamC3) | Increased sensitivity noted |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung Cancer) | 480 ± 50 |

| Cyclohexene oxide (CA) | U251 (Glioblastoma) | 5.161 |

| Cyclohexene oxide (CA) | A172 (Glioblastoma) | 6.440 |

Data compiled from multiple sources.[3][5][6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of the cytotoxicity of cyclic ketones.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[2][9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[1][2]

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.[2]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2][9]

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[10][11]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water to remove the TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition to determine the IC50 value.

Mechanisms of Action and Signaling Pathways

Cyclic ketones exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis and cell cycle arrest.

Induction of Apoptosis

Many cyclopentenone derivatives induce apoptosis through the intrinsic or mitochondrial pathway.[12][13][14] This process is characterized by the dissipation of the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspases, particularly caspase-3.[12][13]

Caption: Mitochondrial Apoptosis Pathway Induced by Cyclopentenone Derivatives.

Cell Cycle Arrest

Cyclohexanone derivatives have been shown to induce cell cycle arrest at various phases, including G0/G1 and G2/M.[3][8] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclins, or by interfering with critical cellular machinery like topoisomerase II.[3][15] Some cyclohexanone derivatives are also hypothesized to target the PI3K/Akt signaling pathway, which is a key regulator of cell proliferation and survival.[11][16]

Caption: Inhibition of the PI3K/Akt Pathway by Cyclohexanone Derivatives.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for the preliminary screening of novel compounds for cytotoxic activity is outlined below.

Caption: General Workflow for Preliminary Cytotoxicity Screening.

Conclusion

While direct data on "this compound" is not available, the extensive research on related cyclopentenone and cyclohexanone derivatives provides a strong foundation for understanding its potential cytotoxic properties. The data presented in this guide indicate that cyclic ketones are a promising class of compounds for anticancer drug development, with many derivatives exhibiting potent activity against a variety of cancer cell lines. Their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, highlight their potential to target fundamental cancer cell processes. Further research into novel cyclic ketones, guided by the methodologies and insights presented here, is warranted to discover and develop new therapeutic agents for the treatment of cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Contribution of cyclopentenone prostaglandins to the resolution of inflammation through the potentiation of apoptosis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Unveiling the Enigmatic Mechanism of Cyclomusalenone: A Technical Guide

For Immediate Release

A Deep Dive into the Hypothesized Anti-Inflammatory and Pro-Apoptotic Actions of Cyclomusalenone

This technical guide synthesizes the current understanding and proposes a hypothesized mechanism of action for this compound, a novel compound of interest for its potential therapeutic properties. In the absence of direct research on this compound, this paper draws upon the well-documented activities of structurally related compounds, namely cyclopentenone prostaglandins (B1171923) (cyPGs), and bioactive molecules isolated from Musa species, the likely botanical source of this agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is postulated to be a cyclopentenone-containing compound derived from a Musa species. Based on the known biological activities of similar molecules, its mechanism of action is hypothesized to be centered on two key cellular processes: the inhibition of pro-inflammatory signaling pathways and the induction of apoptosis in target cells. The core of its anti-inflammatory effect is likely the modulation of the NF-κB signaling cascade, while its pro-apoptotic action is believed to be mediated through the intrinsic mitochondrial pathway. This guide will provide an in-depth exploration of these proposed mechanisms, supported by data from related compounds, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Hypothesized Anti-Inflammatory Mechanism of Action

The primary anti-inflammatory activity of this compound is likely attributable to its cyclopentenone moiety, which is known to interfere with key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Cyclopentenone prostaglandins have been shown to directly inhibit this pathway at multiple levels.[1][2] The proposed mechanism involves the direct inhibition of the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[1] By inhibiting IKK, this compound would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would ultimately block the translocation of NF-κB to the nucleus and prevent the transcription of pro-inflammatory genes.

Additionally, extracts from Musa paradisiaca have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are downstream targets of NF-κB and are critical for the production of inflammatory mediators.

Modulation of MAPK and JAK/STAT Signaling

Cyclopentenone prostaglandins are also known to interfere with other significant inflammatory signaling cascades, including the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[2] This interference further contributes to the broad-spectrum anti-inflammatory effects observed with this class of compounds.

Quantitative Data on Anti-Inflammatory Effects of Related Compounds

The following table summarizes the inhibitory effects of cyclopentenone isoprostanes on various inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Target | IC50 | Cell Type | Reference |

| Cyclopentenone Isoprostanes | Nitrite Production | ~360 nM | RAW264.7 Macrophages | [3] |

| Cyclopentenone Isoprostanes | Prostaglandin Production | ~210 nM | RAW264.7 Macrophages | [3] |

Hypothesized Pro-Apoptotic Mechanism of Action

Beyond its anti-inflammatory properties, this compound is hypothesized to induce apoptosis, a programmed cell death, in various cell types, particularly cancer cells and activated immune cells. This activity is crucial for the resolution of inflammation and for potential anti-neoplastic applications.

Activation of the Intrinsic (Mitochondrial) Apoptosis Pathway

The pro-apoptotic effects of cyclopentenones are primarily mediated through the mitochondrial pathway, independent of external death receptor signaling.[4] This process is initiated by the induction of oxidative stress, leading to the dissipation of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[4][5] In the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to cell death.[4][6]

The cyclopentenone moiety itself is a key player in this process, with studies showing that the simple compound cyclopent-2-en-1-one can induce apoptosis in cancer cells through mitochondrial-mediated mechanisms.[6][7]

Visualizing the Molecular Pathways

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways modulated by this compound.

References

- 1. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 3. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Contribution of cyclopentenone prostaglandins to the resolution of inflammation through the potentiation of apoptosis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

Identification of Potential Cellular Targets for Bioactive Cyclic Enones: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Cyclomusalenone" did not yield specific public-domain data. This guide, therefore, uses well-researched examples of bioactive cyclic enones, such as Withaferin A and 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), to provide a representative technical framework for the identification of potential cellular targets.

Introduction

Cyclic enones, a structural motif present in numerous natural products, are known for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. A key to understanding and harnessing their therapeutic potential lies in the precise identification of their cellular targets and the elucidation of the molecular pathways they modulate. This technical guide provides a comprehensive overview of the methodologies and data presentation strategies for identifying the cellular targets of bioactive cyclic enones.

Quantitative Data Presentation

A systematic presentation of quantitative data is crucial for comparing the potency and selectivity of bioactive compounds. The following tables provide examples of how to summarize such data, using hypothetical values for a representative cyclic enone.

Table 1: In Vitro Cytotoxicity of a Representative Cyclic Enone

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 2.5 |

| HCT116 | Colon Carcinoma | 1.8 |

| MCF-7 | Breast Adenocarcinoma | 3.2 |

| PC-3 | Prostate Adenocarcinoma | 4.1 |

| HEK293 | Normal Kidney | > 20 |

Table 2: Kinase Inhibitory Profile of a Representative Cyclic Enone

| Kinase Target | IC₅₀ (nM) | Assay Type |

| IKKβ | 150 | In vitro kinase assay |

| GSK3β | 850 | In vitro kinase assay |

| CDK2 | > 10,000 | In vitro kinase assay |

| MAPK1 | > 10,000 | In vitro kinase assay |

Experimental Protocols

The identification of cellular targets for bioactive small molecules often involves a combination of affinity-based and activity-based proteomics approaches.

Chemical Proteomics for Target Identification (with Withaferin A as an example)

This protocol outlines a chemical proteomics workflow to identify both covalent and non-covalent protein targets of a bioactive compound in living cells.[1][2]

Objective: To identify the direct binding partners of a bioactive cyclic enone in a proteome-wide manner.

Materials:

-

Bioactive cyclic enone of interest

-

Alkyne-tagged analog of the bioactive compound

-

Biotin-azide (for click chemistry)

-

Streptavidin-agarose beads

-

Cell line of interest (e.g., triple-negative breast cancer cells)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin

-

LC-MS/MS instrumentation

Procedure:

-

Probe Synthesis: Synthesize an alkyne-tagged chemical probe of the bioactive cyclic enone that retains its biological activity.

-

Cell Treatment: Treat the cultured cells with either the bioactive compound or the alkyne-tagged probe for a specified time. A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

-

Click Chemistry: To the cell lysates, add biotin-azide, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent), and a ligand (e.g., TBTA) to covalently link the alkyne-tagged probe to biotin.

-

Affinity Enrichment: Incubate the biotin-labeled lysates with streptavidin-agarose beads to enrich for the probe-bound proteins.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

On-Bead Digestion:

-

Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.

-

Alkylate cysteine residues with an alkylating agent (e.g., IAM).

-

Add trypsin to digest the proteins into peptides.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the enriched proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to the controls. These are the potential cellular targets.

Western Blot for Pathway Analysis

This protocol is used to validate the effect of the bioactive compound on a specific signaling pathway identified through target identification or literature review.

Objective: To determine if the bioactive cyclic enone inhibits the phosphorylation of a key signaling protein.

Materials:

-

Bioactive cyclic enone

-

Cell line of interest

-

Stimulant (e.g., TNF-α to activate the NF-κB pathway)

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Cell Treatment: Pre-treat cells with varying concentrations of the bioactive cyclic enone for a specified time, followed by stimulation with the appropriate agonist (e.g., TNF-α).

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and a loading control (e.g., β-actin).

Visualization of Pathways and Workflows

Graphical representations are invaluable for illustrating complex biological pathways and experimental procedures.

Signaling Pathway: Inhibition of NF-κB by a Bioactive Cyclic Enone

Many cyclopentenone prostaglandins, such as 15d-PGJ₂, are known to inhibit the NF-κB signaling pathway at multiple levels.[3][4][5] This diagram illustrates the key points of inhibition.

Caption: Proposed mechanism of NF-κB inhibition by a bioactive cyclic enone.

Experimental Workflow: Chemoproteomic Target Identification

This diagram outlines the key steps in a chemical proteomics experiment designed to identify the cellular targets of a bioactive compound.

Caption: Workflow for cellular target identification using chemical proteomics.

Conclusion

The identification of cellular targets is a critical step in the development of novel therapeutics based on natural products like cyclic enones. The combination of quantitative bioactivity assays, advanced proteomic techniques, and robust validation methods provides a powerful strategy to uncover the mechanisms of action of these promising compounds. The frameworks presented in this guide offer a standardized approach to data presentation and experimental design, facilitating the comparison and interpretation of results across different studies and accelerating the translation of basic research into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemoproteomics reveals proteome-wide covalent and non-covalent targets of withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15-Deoxy-γ12,14-prostaglandin J2 Reduces Liver Impairment in a Model of ConA-Induced Acute Hepatic Inflammation by Activation of PPARγ and Reduction in NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Cyclomusalenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomusalenone is a novel compound with significant potential in therapeutic applications, particularly in oncology and inflammatory diseases. These application notes provide a comprehensive guide to the in vitro evaluation of this compound, detailing its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The protocols outlined below are designed to be a starting point for researchers and may require optimization based on specific cell lines and experimental conditions.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| MCF-7 (Breast Cancer) | This compound | 48 | 15.2 ± 1.8 |

| A549 (Lung Cancer) | This compound | 48 | 22.5 ± 2.5 |

| HT-29 (Colon Cancer) | This compound | 48 | 18.9 ± 2.1 |

| RAW 264.7 (Macrophage) | This compound | 24 | 35.4 ± 3.2 |

Table 2: Effect of this compound on Apoptosis in HT-29 Cells

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |

| Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |

| This compound | 10 | 15.8 ± 1.5 | 5.2 ± 0.7 | 21.0 ± 2.2 |

| This compound | 20 | 28.4 ± 2.1 | 12.6 ± 1.3 | 41.0 ± 3.4 |

| This compound | 40 | 45.2 ± 3.5 | 20.1 ± 1.9 | 65.3 ± 5.4 |

Table 3: Cell Cycle Analysis of HT-29 Cells Treated with this compound

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 55.2 ± 2.8 | 25.1 ± 1.9 | 19.7 ± 1.5 |

| This compound | 10 | 68.5 ± 3.1 | 18.2 ± 1.6 | 13.3 ± 1.2 |

| This compound | 20 | 75.1 ± 3.5 | 12.5 ± 1.3 | 12.4 ± 1.1 |

| This compound | 40 | 82.3 ± 4.0 | 8.9 ± 1.0 | 8.8 ± 0.9 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., HT-29, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.[1]

Materials:

-

Cancer cell line (e.g., HT-29)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24 hours.[1]

-

Harvest the cells (including floating cells) by trypsinization and wash twice with cold PBS.[1]

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.[1]

-

Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.[2][3][4]

Materials:

-

Cancer cell line (e.g., HT-29)

-

This compound

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)[2][3]

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[2][3]

-

Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.[2]

-

Wash the cells with PBS and resuspend in PI staining solution.[2]

-

Incubate in the dark for 30 minutes at room temperature.[2]

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[2][5]

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for in vitro evaluation of this compound.

Caption: Proposed apoptotic signaling pathways induced by this compound.

Caption: Proposed mechanism of this compound-induced G0/G1 cell cycle arrest.

References

- 1. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Dissolving Hydrophobic Compounds in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The biological evaluation of novel chemical entities in cell-based assays is often hampered by their poor aqueous solubility. To investigate the in vitro effects of such compounds, it is essential to prepare a sterile, homogenous solution that is compatible with cell culture conditions. This typically involves the use of an organic solvent to first dissolve the compound at a high concentration, creating a stock solution, which is then diluted to the final working concentration in the cell culture medium.

Solvent Selection:

The choice of solvent is critical and should be guided by the compound's solubility and the solvent's compatibility with the cell line being used. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent in cell culture for dissolving hydrophobic compounds due to its ability to dissolve a wide range of both polar and nonpolar compounds and its miscibility with water and cell culture media.[1] Ethanol is another common solvent for this purpose.[2][3]

It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity.[4] Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity, while some may tolerate up to 1%.[4] However, primary cell cultures can be much more sensitive. For ethanol, it is recommended to keep the final concentration at or below 0.1% to 1%. It is always best practice to determine the maximum tolerable solvent concentration for your specific cell line and experimental duration.

Stock Solution Preparation and Storage:

Preparing a high-concentration stock solution is a standard procedure that facilitates accurate and repeatable dilutions to the final working concentrations. Stock solutions are typically prepared at 100x or 1000x the final desired concentration, depending on the compound's solubility.

Once prepared, stock solutions should be sterilized, typically by filtration through a 0.22 µm syringe filter. It is important to note that for compounds dissolved in 100% DMSO, filtration may not always be necessary as very few microorganisms can survive in it. To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller, single-use volumes. These aliquots should be stored at -20°C or -80°C, protected from light.

Data Presentation

Table 1: Properties of Common Solvents for Cell Culture

| Solvent | Recommended Final Concentration | Notes on Cytotoxicity |

| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (v/v) is widely considered safe for most cell lines. Some robust cell lines may tolerate up to 1%. | Concentrations above 1% can reduce cell viability and affect cell function. Low concentrations may sometimes stimulate cell growth. A vehicle control with the same DMSO concentration as the test condition is essential. |

| Ethanol | ≤ 0.1% - 1% (v/v) | Higher concentrations can compromise cell viability. The cytotoxic effect is cell-type dependent. Always include a vehicle control. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of [Your Compound]

Materials:

-

Sterile, high-purity Dimethyl Sulfoxide (DMSO) or Ethanol

-

Sterile microcentrifuge tubes or amber vials

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Calculate the volume of solvent required to achieve the desired high-concentration stock solution (e.g., 10 mM, 50 mM).

-

Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

-

Pre-warmed (37°C) sterile cell culture medium

-

Sterile microcentrifuge tubes or multi-well plates

Procedure:

-

Thaw an aliquot of the stock solution at room temperature.

-

Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

-

Ensure the final concentration of the solvent in the working solutions does not exceed the maximum tolerable concentration for your cell line (e.g., ≤ 0.5% for DMSO).

-

Prepare a vehicle control by adding the same volume of the solvent (without the compound) to the cell culture medium. The final concentration of the solvent in the vehicle control must be the same as in the experimental conditions.

-

Mix the working solutions gently but thoroughly before adding them to the cells.

Mandatory Visualizations

Caption: Workflow for preparing a compound for cell culture experiments.

Caption: Hypothetical signaling pathway inhibited by a small molecule.

References

Application Notes and Protocols for Cyclomusalenone Treatment in Primary Neurons

For Research Use Only

Introduction